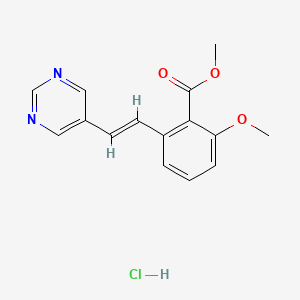![molecular formula C27H22N2O2 B6339287 4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine CAS No. 1171924-43-8](/img/structure/B6339287.png)
4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine” is a chemical compound that has drawn significant attention in scientific research. It is available for purchase online for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridine compounds involves several methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Applications De Recherche Scientifique
Anticancer Applications
Research has been focused on synthesizing compounds with high tumor specificity and reduced toxicity to normal cells. For instance, compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one [3] have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma (OSCC) cell lines with minimal keratinocyte toxicity. The tumor specificity of these compounds is correlated with their molecular size and lipophilicity, highlighting the potential for chemical modification towards new anticancer drugs with lesser side effects (Sugita et al., 2017).
Kinase Inhibition for Inflammatory Control
Synthetic compounds with tri- and tetra-substituted imidazole scaffolds have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the proinflammatory cytokine release pathway. These inhibitors offer a pathway to designing drugs with improved selectivity and potency for inflammation control, potentially impacting treatments for diseases characterized by inflammation (Scior et al., 2011).
Environmental Degradation of Pollutants
The environmental fate and degradation of alkylphenol ethoxylates (APEs), which break down into more persistent compounds like nonylphenol and octylphenol, raise concerns due to their endocrine-disrupting capabilities. Understanding the degradation pathways and environmental behavior of these compounds is crucial for assessing and mitigating their impact on wildlife and human health (Ying et al., 2002).
Synthesis of Heterocycles
Research into the chemistry of quinazolines and pyrimidines has revealed their importance in the synthesis of optoelectronic materials. These compounds are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), underscoring their role in advancing materials science for electronic and photonic applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-[(Z)-2-[4-[2-methoxy-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-30-26-11-8-24(5-4-23-14-18-29-19-15-23)20-27(26)31-25-9-6-21(7-10-25)2-3-22-12-16-28-17-13-22/h2-20H,1H3/b3-2-,5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZNCQZRKZBLL-AWYLAFAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=NC=C2)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=NC=C2)OC3=CC=C(C=C3)/C=C\C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[4-Methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339220.png)
![(2,5-Dimethyl-pyrrolidin-1-yl)-{2-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-phenyl}-methanone](/img/structure/B6339231.png)
![2,4-Dihydroxy-6-[2-(5-iodo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339239.png)


![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)
![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)
![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)